Predicted Lipophilicity vs. N-Benzylcyclohexanecarboxamide
The 4-butyl substituent on the cyclohexane ring increases the predicted octanol-water partition coefficient (LogP) by approximately 1.5–2.1 log units relative to the unsubstituted N-benzylcyclohexanecarboxamide. The target compound has an ACD/LogP of 4.89 , compared with a predicted LogP of approximately 2.8–3.2 for N-benzylcyclohexanecarboxamide (CAS 35665-26-0) . This difference reflects the substantial hydrophobic contribution of the n-butyl chain.
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.89 |
| Comparator Or Baseline | N-Benzylcyclohexanecarboxamide (CAS 35665-26-0): Predicted LogP ≈ 2.8–3.2 (estimated from ChemSpider data) |
| Quantified Difference | ΔLogP ≈ 1.7–2.1 log units (approximately 50–125× higher theoretical Kow) |
| Conditions | ACD/Labs Percepta Platform v14.00 in silico prediction; neutral species |
Why This Matters
A >1.5 LogP difference significantly alters the compound's behaviour in cell-permeability assays, non-specific binding, and aqueous solubility; substituting the 4-butyl-free analog in a screening cascade would yield non-comparable results.
